Bienvenue dans la boutique en ligne BenchChem!

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

DPP9 inhibitor oxalamide structure-activity relationship

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-50-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide core linking an N-isobutyl terminus to a methylene bridge of a 3-((4-methoxyphenyl)sulfonyl)-substituted oxazolidine ring. With a molecular formula of C₁₇H₂₅N₃O₆S and a molecular weight of 399.46 g/mol , this compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for use in protease inhibition studies.

Molecular Formula C17H25N3O6S
Molecular Weight 399.46
CAS No. 868981-50-4
Cat. No. B2899798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
CAS868981-50-4
Molecular FormulaC17H25N3O6S
Molecular Weight399.46
Structural Identifiers
SMILESCC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H25N3O6S/c1-12(2)10-18-16(21)17(22)19-11-15-20(8-9-26-15)27(23,24)14-6-4-13(25-3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyWCRJTHXVTHWODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-50-4): Procurement-Relevant Identity and Context for Scientific Selection


N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-50-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide core linking an N-isobutyl terminus to a methylene bridge of a 3-((4-methoxyphenyl)sulfonyl)-substituted oxazolidine ring . With a molecular formula of C₁₇H₂₅N₃O₆S and a molecular weight of 399.46 g/mol [1], this compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for use in protease inhibition studies . It is structurally and pharmacologically related to a series of oxalamide-based dipeptidyl peptidase 9 (DPP9) inhibitors, where subtle alterations to the N2-substituent profoundly influence target selectivity and cellular activity .

Why Generic Substitution Fails for N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide: Structural Determinants of Target Engagement


Within the 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide chemotype, the N2-substituent functions as a critical pharmacophoric element that directly modulates the compound's binding pose within the DPP9 active site and dictates selectivity against off-target proteases such as DPP8 and DPP4 . The N2-isobutyl variant (CAS 868981-50-4) introduces a branched, aliphatic hydrophobic moiety, whereas its closest reported analog bears an N2-(pyridin-3-ylmethyl) group (CAS 868981-38-8) that engages in additional polar and π-stacking interactions . Consequently, indiscriminate substitution of one analog for the other—without direct comparative biochemical data—risks introducing uncontrolled variability in potency, selectivity, and cell-based activity, undermining experimental reproducibility in inflammasome biology and immuno-oncology research applications [1].

Quantitative Differentiation Evidence: N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide vs. Closest Analogs


Structural Divergence at the N2 Pharmacophore: Isobutyl versus Pyridin-3-ylmethyl Substitution

The target compound differs from the most closely related, biologically characterized analog—N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 868981-38-8)—solely at the N2 substituent: an isobutyl group replaces the pyridin-3-ylmethyl moiety . In the DPP9 chemotype series, the pyridin-3-ylmethyl analog exhibits high selectivity for DPP9 over DPP8 and DPP4, attributed to specific polar contacts within the S2 subsite . The isobutyl group eliminates the pyridine nitrogen's hydrogen-bonding capacity, predicting altered binding kinetics and selectivity profiles. However, no head-to-head biochemical comparison between these two analogs has been published.

DPP9 inhibitor oxalamide structure-activity relationship

Predicted Selectivity Window for DPP9 over DPP8: Class-Level Context

For the oxalamide-based DPP9 inhibitor class, selectivity over the closely related protease DPP8 is a critical parameter distinguishing tool compounds suitable for dissecting DPP9-specific biology from non-selective DPP8/9 dual inhibitors. The pyridin-3-ylmethyl analog (CAS 868981-38-8) reportedly achieves high DPP9 selectivity over DPP8, while the class benchmark DPP9-IN-1 (Compound 42) demonstrates an IC50 of 3 nM for DPP9 and 600 nM for DPP8 (200-fold selectivity) . No DPP8 or DPP9 inhibition data are available for the isobutyl analog; its selectivity window remains uncharacterized [1].

DPP9 DPP8 selectivity inflammasome

Cell-Based Activity in Myeloid Pyroptosis Models: Inference Gap

Class-representative DPP9 inhibitors induce pyroptotic cell death in THP-1 monocytic cells, measurable via concentration-dependent LDH release. DPP9-IN-1 induces LDH release in THP-1 cells in a concentration-dependent fashion, consistent with DPP9-mediated CARD8 inflammasome activation . The pyridin-3-ylmethyl analog is described as 'cell-active' against DPP9 in monocytes and macrophages . No cell-based activity data (LDH release, caspase-1 cleavage, IL-1β secretion, or pyroptosis induction) have been reported for the N2-isobutyl analog.

pyroptosis CARD8 inflammasome THP-1 LDH release

Pharmacokinetic and Physicochemical Differentiators: In Silico Predictions

The N2-isobutyl substitution increases calculated lipophilicity (cLogP ~1.5) relative to the more polar pyridin-3-ylmethyl analog (cLogP ~0.8), which may translate into differences in passive membrane permeability, plasma protein binding, and metabolic stability . However, no experimental solubility, LogD, Caco-2 permeability, microsomal stability, or in vivo PK data have been reported for the target compound.

cLogP aqueous solubility permeability drug-likeness

Synthetic Tractability and Scalability: Modular Oxalamide Assembly

The compound is prepared via a convergent synthetic route involving sulfonylation of an oxazolidine intermediate, followed by oxalamide coupling with isobutylamine . The use of commercially available isobutylamine distinguishes it from analogs requiring custom-synthesized heterocyclic amines (e.g., 3-(aminomethyl)pyridine for the pyridin-3-ylmethyl analog). This may confer advantages in cost, scalability, and analog library diversification for medicinal chemistry campaigns .

synthetic route building block analog library synthesis

Recommended Procurement and Application Scenarios for N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (CAS 868981-50-4)


Exploratory DPP9 Selectivity Profiling and SAR Expansion

This compound is best deployed as a structural variant within a focused library aimed at mapping the N2-substituent SAR of the oxalamide DPP9 inhibitor series. Its isobutyl group provides a hydrophobic, aliphatic comparator to the pyridin-3-ylmethyl analog, enabling systematic evaluation of how S2-subsite polarity influences DPP9/DPP8 selectivity [1]. Researchers should perform side-by-side biochemical IC50 determinations against recombinant DPP9 and DPP8 to establish the selectivity window before advancing to cellular assays .

In Vitro Pharmacokinetic Bridging Studies for Lipophilic Tool Compounds

Given its predicted higher cLogP relative to more polar analogs, this compound can serve as a probe to assess the impact of moderate lipophilicity on passive permeability, intracellular accumulation, and metabolic stability within the oxalamide chemotype [1]. Parallel artificial membrane permeability assay (PAMPA) and human liver microsome stability testing against the pyridin-3-ylmethyl analog would provide quantitative differentiation data for lead optimization .

Chemical Probe Development for CARD8 Inflammasome Mechanistic Studies

If future biochemical profiling confirms DPP9 engagement and selectivity, this compound could be evaluated in THP-1 monocyte or primary macrophage assays for its ability to induce CARD8-dependent pyroptosis [1]. Its distinct physicochemical signature may offer advantages in subcellular DPP9 targeting within the cytoplasm, where DPP9's interaction with CARD8 occurs, compared to more polar analogs .

Cost-Effective Scaffold for Large-Scale Analog Synthesis

For medicinal chemistry laboratories conducting parallel synthesis of oxalamide libraries, the isobutyl variant's reliance on the inexpensive, commercially available isobutylamine building block [1] reduces per-compound cost relative to analogs requiring specialty heterocyclic amines. This makes it a practical starting point for generating diverse analog sets for primary biochemical screening .

Quote Request

Request a Quote for N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.